5-(4-Fluorophenyl)piperidine-3-carboxamide
Description
5-(4-Fluorophenyl)piperidine-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a six-membered piperidine ring substituted at position 5 with a 4-fluorophenyl group and at position 3 with a carboxamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-4,9-10,15H,5-7H2,(H2,14,16) |
InChI Key |
WKRMGQJZQSKDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)piperidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Piperidine vs. Pyrrolidine Derivatives
- 5-(4-Fluorophenyl)piperidine-3-carboxamide : The six-membered piperidine ring provides conformational flexibility, enabling diverse binding modes in biological systems. The carboxamide at position 3 enhances polarity compared to unsubstituted analogs .
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): The five-membered pyrrolidine ring reduces steric bulk but constrains conformational freedom.
Piperidine vs. Oxazolidinone Derivatives
- 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (): The oxazolidinone core introduces rigidity and a lactone oxygen, increasing metabolic stability but reducing solubility compared to piperidine-carboxamides.
Substituent Effects
Fluorophenyl Position and Electronic Effects
- This compound : The 4-fluorophenyl group at position 5 provides moderate electron-withdrawing effects, stabilizing the aromatic ring and influencing π-π stacking interactions .
- 4-(4-Fluorophenyl)-4-Hydroxy Piperidine (): A hydroxyl group at position 4 increases hydrophilicity and hydrogen-bonding capacity, contrasting with the carboxamide’s dual donor/acceptor properties.
Functional Group Variations
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
5-(4-Fluorophenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine core substituted with a para-fluorophenyl group at the fifth position and a carboxamide group at the third position. The fluorine atom enhances the compound's pharmacological properties, including metabolic stability and lipophilicity, which are crucial for its biological activity.
Biological Activity
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably, it has been investigated for its potential as an inhibitor of checkpoint kinases CHK1 and CHK2, which are pivotal in the DNA damage response pathway. Inhibiting these kinases may enhance chemotherapy efficacy by preventing cancer cells from repairing DNA damage effectively .
The mechanism of action for this compound involves:
- Inhibition of Checkpoint Kinases : By inhibiting CHK1 and CHK2, the compound disrupts cell cycle arrest mechanisms that allow for DNA repair .
- Potential Interaction with Other Targets : Its structural features suggest possible interactions with various receptors involved in cell signaling pathways.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound. Below is a summary of key findings from the literature:
Case Studies
- Cancer Therapy : In a study focusing on neuroblastoma cells, this compound was shown to significantly inhibit cell proliferation when used in conjunction with standard chemotherapy agents. The dual treatment led to enhanced apoptosis rates compared to monotherapy .
- Inhibitory Activity : A comparative analysis of related compounds revealed that modifications to the piperidine structure could enhance selectivity and potency against specific biological targets. For instance, analogs with different substituents were evaluated for their IC50 values against CHK1/CHK2, demonstrating varying degrees of inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
